3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole
Overview
Description
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in the synthesis of various organic materials. This particular compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a methoxyphenyl group at the 9 position of the carbazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole typically involves the bromination of 9-(4-methoxyphenyl)-9H-carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced carbazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in solvents such as THF or ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, oxidized carbazole compounds, and reduced carbazole derivatives .
Scientific Research Applications
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds with anticancer and antimicrobial properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its high sensitivity and selectivity.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as an electron-transport material, facilitating the movement of electrons through the device. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the methoxyphenyl group, resulting in different electronic properties.
9-(4-Methoxyphenyl)-9H-carbazole: Lacks the bromine atoms, affecting its reactivity and applications.
3,6-Dichloro-9-(4-methoxyphenyl)-9H-carbazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical reactivity.
Uniqueness
3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and electronic characteristics .
Properties
IUPAC Name |
3,6-dibromo-9-(4-methoxyphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHLCSWBLHWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-52-5 | |
Record name | 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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